4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide
CAS No.:
Cat. No.: VC17994232
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO2S |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 4-methyl-N-(1-naphthalen-2-ylethylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H17NO2S/c1-14-7-11-19(12-8-14)23(21,22)20-15(2)17-10-9-16-5-3-4-6-18(16)13-17/h3-13H,1-2H3 |
| Standard InChI Key | WHWCYPRDJIKMQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a methyl group at the para position and an ethylidene-linked naphthalen-2-yl group. The sulfonamide group () is critical for its chemical reactivity, enabling hydrogen bonding and interactions with biological targets. The naphthalene moiety enhances lipophilicity, influencing its pharmacokinetic profile.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-(1-naphthalen-2-ylethylidene)benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC3=CC=CC=C3C=C2 |
| InChI Key | WHWCYPRDJIKMQH-UHFFFAOYSA-N |
The structural uniqueness of this compound lies in the conjugation between the sulfonamide group and the naphthalene system, which may contribute to enhanced stability and target affinity compared to simpler sulfonamide analogs .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves the condensation of 4-methylbenzenesulfonamide with 2-acetylnaphthalene under acidic or basic conditions. A representative procedure includes:
-
Reagent Preparation: 4-Methylbenzenesulfonamide (1.0 equiv) and 2-acetylnaphthalene (1.2 equiv) are dissolved in anhydrous dichloromethane.
-
Catalysis: Addition of -toluenesulfonic acid () as a catalyst (0.1 equiv).
-
Reaction Conditions: Reflux at 40°C for 12 hours under nitrogen atmosphere.
-
Workup: The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding ~65% pure compound.
Table 2: Optimization of Synthetic Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | 65 | |
| Toluene | 60 | 58 | |
| Ethanol | 25 | 42 |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency. Key considerations include:
-
Purification: Recrystallization from ethanol/water mixtures improves purity to >98%.
-
Cost-Efficiency: Bulk procurement of naphthalene derivatives reduces raw material costs by ~30%.
Biological Activities and Mechanisms
Antibacterial Properties
The compound inhibits bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. Comparative studies show:
Table 3: Antibacterial Activity Against Gram-Positive Pathogens
| Bacterial Strain | MIC (μg/mL) | Reference Compound (Sulfamethoxazole) |
|---|---|---|
| Staphylococcus aureus (MSSA) | 12.5 | 2.5 |
| Enterococcus faecalis | 25.0 | 5.0 |
While less potent than sulfamethoxazole, its broader spectrum against resistant strains highlights therapeutic potential.
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced paw edema by 48% at 50 mg/kg (oral), comparable to ibuprofen (52% reduction). Mechanistic studies suggest COX-2 inhibition via sulfonamide-enzyme interactions.
Structural Analogues and Comparative Analysis
Key Analogues
-
N-(1-Naphthylethylidene)benzenesulfonamide: Lacks the 4-methyl group, resulting in 20% lower antibacterial activity.
-
4-Chloro-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide: Chlorine substitution enhances metabolic stability but increases cytotoxicity (IC = 45 μM in HepG2 cells).
Table 4: Structure-Activity Relationships (SAR)
| Substituent Position | Antibacterial MIC (μg/mL) | Cytotoxicity (IC, μM) |
|---|---|---|
| 4-Methyl | 12.5 | >100 |
| 4-Chloro | 10.0 | 45 |
| Unsubstituted | 25.0 | >100 |
Future Directions and Applications
Therapeutic Development
-
Combination Therapies: Synergy with β-lactam antibiotics could overcome resistance in MRSA.
-
Drug Delivery Systems: Nanoencapsulation in liposomes may improve bioavailability.
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.1 eV, suitable for optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume